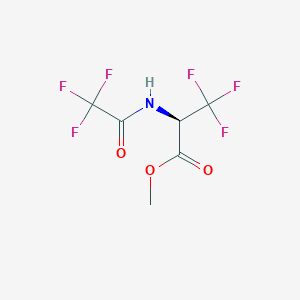

Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate and related compounds are of significant interest in the field of organic chemistry due to their unique chemical and physical properties. These compounds are involved in various synthesis reactions and have applications in different areas of chemical research.

Synthesis Analysis

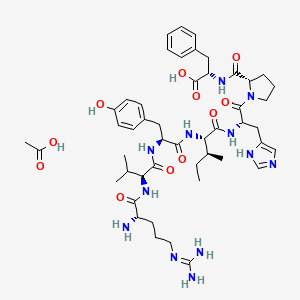

The synthesis of related compounds, such as N-trifluoroacetyl-β-alanine, involves developing conditions for the synthesis of N-trifluoroacetyl-β-alanine, N-trifluoroacetyl-β-alanyl chloride, and N-trifluoroacetyl-β-alanine 4-nitrophenyl ester. These compounds react with histidine methyl ester or sodium salt to give N-trifluoroacetyl-β-alanyl-l-histidine methyl ester and N-trifluoroacetyl-β-alanyl-l-histidine, leading to the formation of β-alanyl-l-histidine (l-carnosine) upon hydrolysis (Cherevin et al., 2007).

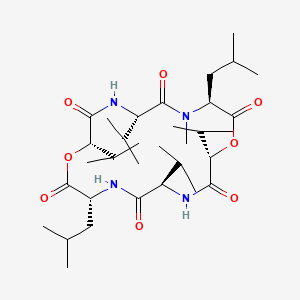

Molecular Structure Analysis

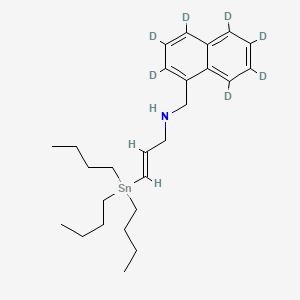

Studies on the molecular structure of related molecules like methyl trifluoroacetate (CF3COOCH3) through gas electron diffraction (GED), microwave spectroscopy (MW), and quantum chemical calculations have shown insights into the internal rotations of CF3 and CH3 groups. This analysis provides crucial information on the conformational preferences of these compounds (Kuze et al., 2015).

Chemical Reactions and Properties

The reactivity and properties of these compounds are influenced by their molecular structure. For instance, the synthesis and properties of 3-cyano-6-methyl-4-trifluoromethylpyridine-2(1H)-thione from trifluoroacetylacetone with cyanothioacetamide show the reaction's regioselectivity and the formation of various derivatives, indicating the versatile reactivity of these compounds (Nikishin et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and boiling points, of these compounds are critical for their application in synthesis reactions. For instance, the gas-phase structure and vibrational study of methyl trifluoroacetate reveal its conformational preferences and stability in different phases, which are essential for understanding its reactivity and applications in organic synthesis (Lestard et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and other reagents, are crucial for the application of these compounds in organic synthesis. The study on the chemosensitive chlorophyll derivatives for the optical detection of various amines showcases the reactive nature of these compounds and their potential applications in analytical chemistry (Tamiaki et al., 2013).

Safety And Hazards

The safety information for “Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate” indicates that it may cause irritation to eyes, respiratory system, and skin (Risk Phrases 36/37/38). Safety measures include avoiding contact with skin and eyes and wearing suitable protective clothing (Safety Phrases 26-36/37/39) .

Propriétés

IUPAC Name |

methyl (2R)-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F6NO3/c1-16-3(14)2(5(7,8)9)13-4(15)6(10,11)12/h2H,1H3,(H,13,15)/t2-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKBAWWIYIJJSC-UWTATZPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C(F)(F)F)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F6NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,3,3-trifluoro-n-(trifluoroacetyl)alaninate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.